

HSK0935: A Technical Guide to its SGLT2 Selectivity Profile

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HSK0935 has emerged as a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key target in the management of type 2 diabetes. This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data, experimental methodologies used for its characterization, and the underlying physiological pathways.

Quantitative Selectivity Profile

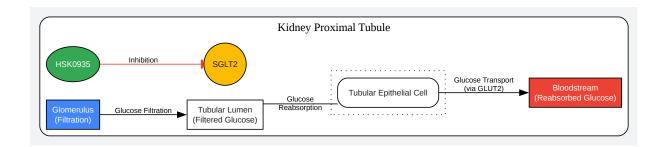
The inhibitory activity of **HSK0935** against human SGLT2 (hSGLT2) and its selectivity over human SGLT1 (hSGLT1) are critical parameters defining its therapeutic potential and safety margin. The following table summarizes the key quantitative data for **HSK0935**.

Target	IC50 (nM)	Selectivity (hSGLT1/hSGLT2)
hSGLT2	1.3	843-fold
hSGLT1	1096.2	
Data sourced from: Journal of Medicinal Chemistry, 2017, 60 (10), pp 4173–4184.[1]		_



Mechanism of Action: SGLT2 Inhibition in the Kidneys

SGLT2 is predominantly expressed in the S1 segment of the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By selectively inhibiting SGLT2, **HSK0935** blocks this reabsorption pathway, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin, providing a complementary approach to existing diabetes therapies.



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Caption: Mechanism of SGLT2 inhibition by **HSK0935** in the renal proximal tubule.

Experimental Protocols for Determining SGLT2 Selectivity

The selectivity of **HSK0935** for SGLT2 over SGLT1 is determined using robust cell-based assays. The following protocol outlines a typical methodology.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of **HSK0935** for human SGLT1 and SGLT2 and to calculate its selectivity.

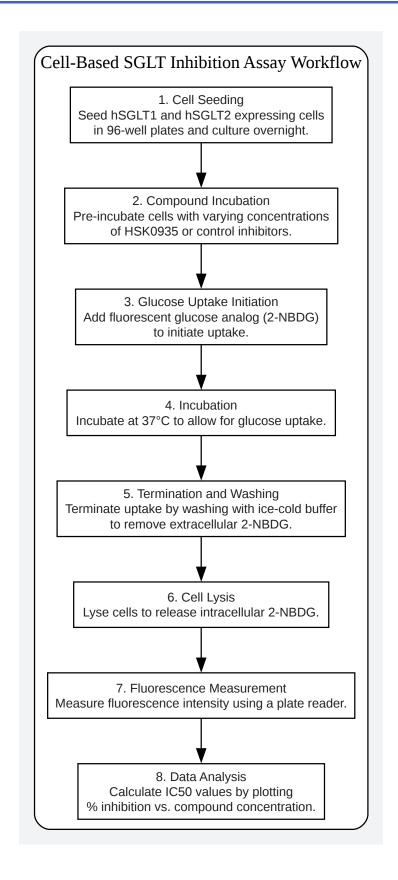
Materials:



- Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[2][3][4]
- Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[2][3][4][5][6]
- Test Compound: **HSK0935** dissolved in a suitable solvent (e.g., DMSO).
- Control Inhibitors: Phlorizin (a non-selective SGLT inhibitor) and a known selective SGLT2 inhibitor (e.g., Dapagliflozin).[2][5][6]
- Buffers: Sodium-containing Krebs-Ringer-Henseleit (KRH) buffer and sodium-free KRH buffer (with choline chloride replacing NaCl).[5]
- Equipment: Fluorescence plate reader, cell culture incubator, multi-well plates (e.g., 96-well).

Experimental Workflow:





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Caption: Workflow for a cell-based fluorescent glucose uptake assay to determine SGLT2 inhibition.

Detailed Procedure:

- Cell Culture and Seeding:
 - Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells under standard conditions (e.g., 37°C, 5% CO2).
 - Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
- Assay Preparation:
 - Prepare serial dilutions of HSK0935 and control inhibitors in KRH buffer.
 - On the day of the assay, wash the cells with KRH buffer.
- Compound Incubation:
 - Add the diluted compounds to the respective wells. Include wells with vehicle only (for total uptake) and a high concentration of a non-selective inhibitor like phlorizin (for non-specific uptake).[2][5]
 - Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
- Glucose Uptake:
 - $\circ~$ Initiate glucose uptake by adding 2-NBDG to all wells to a final concentration of 100-200 $\,\mu\text{M}.[5]$
 - Incubate the plate at 37°C for 30-60 minutes.[5]
- Termination and Measurement:
 - Terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.



- Lyse the cells to release the intracellular 2-NBDG.
- Measure the fluorescence of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).[5]
- Data Analysis:
 - Subtract the background fluorescence (wells without cells).
 - Calculate the percentage of inhibition for each concentration of HSK0935 relative to the SGLT-specific uptake (Total Uptake - Non-specific Uptake).
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both hSGLT1 and hSGLT2.
 - Calculate the selectivity by dividing the IC50 value for hSGLT1 by the IC50 value for hSGLT2.

This comprehensive approach, combining robust quantitative data with detailed experimental protocols and clear visualizations of the underlying mechanisms, provides a solid foundation for researchers and drug development professionals working with **HSK0935** and other SGLT2 inhibitors.

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